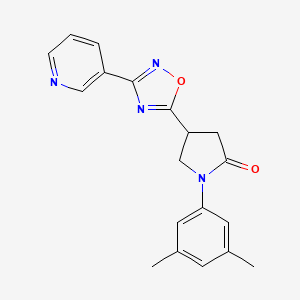
1-(3,5-Dimethylphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(3,5-Dimethylphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one" is a multifaceted molecule that incorporates several structural motifs, including a pyrrolidin-2-one core, a 1,2,4-oxadiazole ring, and substituted phenyl groups. These structural features are commonly found in compounds with potential biological activity, and their synthesis often involves complex organic reactions that can provide insights into the conformation, configuration, and substituent effects of the molecule .
Synthesis Analysis
The synthesis of related oxadiazole derivatives has been reported through a one-pot condensation process involving 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes. This method leads to the formation of bicyclic systems containing the 1,2,4-oxadiazole ring . Additionally, the synthesis of pyrrolidine derivatives with different substituents has been explored, such as the reaction of 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole with pyrrolidine to yield related compounds . These synthetic routes provide a foundation for the synthesis of the compound , although the specific details for its synthesis are not provided in the data.
Molecular Structure Analysis
The molecular structure of compounds similar to "1-(3,5-Dimethylphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one" has been elucidated using various spectroscopic techniques, including MS, IR, 1H, and 13C NMR. Advanced NMR techniques such as 13C APT, 1H/13C 2D (HETCOR), and NOE (1H) NMR, along with molecular modeling, have been employed to examine the detailed structure, which allows for complete spectral assignment and evaluation of conformation, configuration, and substituent effects .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the formation of isomers due to the presence of amide and azomethine structural units, which can undergo further reactions to yield different heterocyclic compounds. For instance, the reaction of 1-aryl-4-hydrazinocarbonyl-2-pyrrolidinones with diketones can lead to the formation of pyrazole and pyrrole derivatives . These reactions are indicative of the potential transformations that the compound might undergo, although specific reactions for this compound are not detailed in the provided data.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing the 1,2,4-oxadiazole ring and pyrrolidin-2-one core are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The spectroscopic data obtained from the structural analysis can also provide information on the electronic properties of the molecule, such as chemical shifts and coupling constants, which are indicative of the electronic environment of the atoms within the molecule . The biological activity prediction (PASS prediction) of similar synthesized compounds suggests potential pharmacological applications, which could be relevant for the compound .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The research on compounds structurally related to 1-(3,5-Dimethylphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one focuses on the synthesis and evaluation of their chemical properties and potential applications. For instance, compounds involving oxadiazole rings, such as 1,2,4-oxadiazoles, have been explored for their unique chemical behavior and applications in various fields, including materials science and medicinal chemistry. One study highlighted the synthesis of novel polyimides and poly(amide-imide) based on 2-[5-(3,5-diaminophenyl)-1,3,4-oxadiazole-2-yl]pyridine, demonstrating their potential for thermal stability and solubility in polar solvents, which could be relevant for industrial applications related to high-performance materials (Mansoori et al., 2012).
Biological Activity and Applications
The biological activity of compounds containing oxadiazole rings has been a subject of interest, given their potential antimicrobial and anticancer properties. A specific focus has been on the synthesis and molecular modeling studies of novel pyrrole analogs, including those derived from oxadiazoles, as antimycobacterial agents. These studies have demonstrated promising anti-tubercular activity for certain compounds, suggesting potential applications in developing new therapeutics against tuberculosis (Joshi et al., 2017).
Materials Science and Polymer Applications
In materials science, the incorporation of oxadiazole and pyrrolidinone structures into polymers has been explored for enhancing material properties. For example, research on blue light-emitting polyamide and poly(amide-imide)s containing 1,3,4-oxadiazole rings in the side chain has shown that these materials exhibit high thermal stability and desirable optical properties, making them potential candidates for applications in optoelectronic devices (Hamciuc et al., 2015).
Environmental and Catalytic Applications
The synthesis of compounds with oxadiazole rings has also been explored for environmental applications, such as the selective removal of metal ions from aqueous solutions. Studies have indicated that polymers containing oxadiazole derivatives can effectively adsorb metal ions, suggesting their utility in environmental remediation processes (Mansoori & Ghanbari, 2015).
Propiedades
IUPAC Name |
1-(3,5-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-12-6-13(2)8-16(7-12)23-11-15(9-17(23)24)19-21-18(22-25-19)14-4-3-5-20-10-14/h3-8,10,15H,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIZVEANQOPJHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

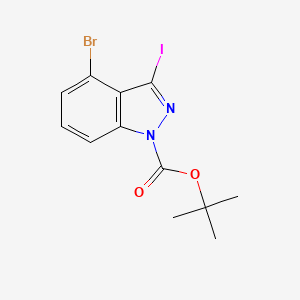
![4-[2-(Ethenylsulfonylamino)phenyl]benzoic acid](/img/structure/B3013746.png)
![5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B3013748.png)
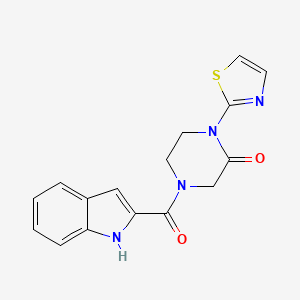
![N-(1-cyanocycloheptyl)-2-[(3-acetamidophenyl)amino]acetamide](/img/structure/B3013751.png)
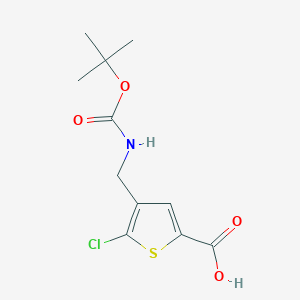
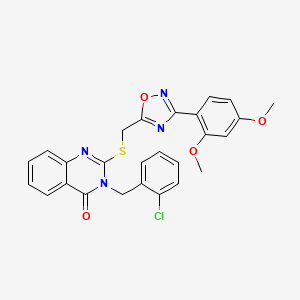

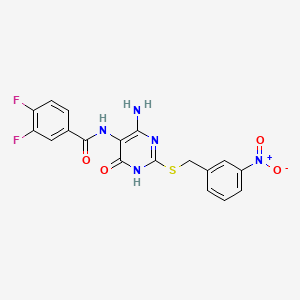
![2-methyl-5-phenethyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3013760.png)
![N-(1-cyanocyclopentyl)-2-[2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B3013761.png)
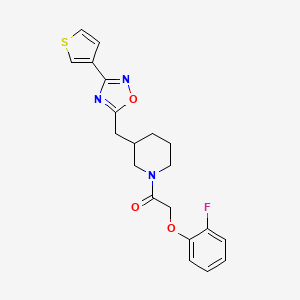
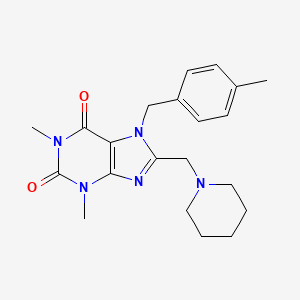
![Ethyl 4-[4-(2-hydrazino-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3013767.png)